molecular formula C13H10F6O3 B066372 Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate CAS No. 175278-02-1

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate

Cat. No.: B066372
CAS No.: 175278-02-1
M. Wt: 328.21 g/mol
InChI Key: IBRYPSPFMRZTCX-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Mechanism of Action

Target of Action

It’s known that the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe) has been used in pharmaceutical synthesis . For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .

Mode of Action

It’s known that the compound can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It’s known that the compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (btap), catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Pharmacokinetics

It’s known that the compound is involved in a biocatalytic process where the ratio of substrate to catalyst (s/c) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst .

Result of Action

It’s known that the compound is involved in the high-efficient production of (s)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system .

Action Environment

It’s known that the compound’s action is influenced by the introduction of choline chloride:trehalose (chcl:t, 1:1 molar ratio) into the reaction system for its versatility of increasing cell membrane permeability and declining btap cytotoxicity to biocatalyst .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been reported that this compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This interaction is facilitated by the compound’s unique structure, which allows it to bind to the active sites of these enzymes and proteins, thereby influencing their function .

Cellular Effects

In terms of cellular effects, this compound has been found to influence cell function in various ways. For example, it has been observed that this compound can affect cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s ability to interact with various cellular components, thereby influencing their function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported that this compound can bind to the active sites of certain enzymes, thereby influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the development of agrochemicals and materials with specialized properties.

Comparison with Similar Compounds

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with other trifluoromethyl-substituted compounds, such as:

    3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the ester and keto functionalities.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of the ester and keto groups.

    3,5-Bis(trifluoromethyl)phenyl ethanol: Features a hydroxyl group instead of the ester and keto groups.

Properties

IUPAC Name

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRYPSPFMRZTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381914
Record name Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-02-1
Record name Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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